molecular formula C14H30O2 B133296 (R)-1,2-Tetradecanediol CAS No. 153062-86-3

(R)-1,2-Tetradecanediol

Cat. No.: B133296
CAS No.: 153062-86-3
M. Wt: 230.39 g/mol
InChI Key: DWANEFRJKWXRSG-CQSZACIVSA-N
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Description

Contextualizing Chiral Vicinal Diols in Modern Organic Chemistry

Vicinal diols, or glycols, are compounds containing two hydroxyl (-OH) groups on adjacent carbon atoms. When the carbon atoms bearing these hydroxyl groups are stereocenters, the molecule is chiral, meaning it can exist in non-superimposable mirror-image forms called enantiomers. oregonstate.edu Chiral vicinal diols are of paramount importance in modern organic chemistry. nih.govresearchgate.net They are considered highly versatile building blocks, or synthons, for the creation of complex molecules. researchgate.net

The significance of these diols stems from their widespread presence in biologically active natural products and pharmaceuticals. nih.govrsc.org Their defined stereochemistry is often crucial for biological function. Consequently, methods for synthesizing enantiomerically pure vicinal diols are a major focus of synthetic organic chemistry. The Sharpless Asymmetric Dihydroxylation, for instance, is a renowned reaction that converts alkenes into chiral vicinal diols with high enantioselectivity. numberanalytics.com This ability to introduce two defined stereocenters in a single, reliable step makes chiral diols invaluable in the synthesis of pharmaceuticals, agrochemicals, and other complex target molecules. researchgate.netnumberanalytics.com Beyond being synthetic targets, they are also employed as chiral auxiliaries or ligands to control the stereochemical outcome of other chemical reactions. nih.govresearchgate.net

The Enantiomeric Significance of the (R)-Configuration in 1,2-Tetradecanediol (B1677598) Research

The designation "(R)" in (R)-1,2-Tetradecanediol refers to the absolute configuration of the stereocenter at the second carbon atom, as determined by the Cahn-Ingold-Prelog priority rules. libretexts.org This specific three-dimensional arrangement is the mirror image of its (S)-enantiomer. For chiral molecules, the distinction between enantiomers is critical, as they can exhibit profoundly different interactions with other chiral entities, such as biological receptors or enzymes. oregonstate.edumasterorganicchemistry.com

While 1,2-tetradecanediol in its racemic form (a mixture of both R and S enantiomers) has applications, for instance as a reducing agent in the synthesis of faceted nanoparticles scielo.br, the enantiomerically pure (R)-form is significant in stereospecific synthesis. For example, this compound can be used as a starting material for creating more complex chiral molecules. Research has shown its use in the synthesis of ether-substituted thiophene (B33073) monomers, which are precursors to conducting polymers with potential applications in electronics. mdpi.com In such syntheses, the defined stereochemistry of the diol is transferred to the final product, which is essential for achieving the desired material properties.

Mechanistic studies in catalysis also utilize specific enantiomers like this compound to probe reaction pathways. For instance, aliphatic diols have been employed in mechanistic investigations of catalytic cycles, where the stereochemistry of the diol can influence the energetics and outcomes of the reaction. dtu.dk The ability to isolate and utilize a single enantiomer like this compound, free from its mirror image, allows for a precise understanding and control of chemical transformations at the molecular level.

Physicochemical Properties of 1,2-Tetradecanediol

PropertyValueSource
IUPAC Name tetradecane-1,2-diol nih.gov
Molecular Formula C₁₄H₃₀O₂ nih.gov
CAS Number 21129-09-9 (for the racemic mixture) nih.govchemeo.com
Molecular Weight 230.4 g/mol chemeo.com
Common Synonyms Myristyl glycol, Tetradecane-1,2-diol nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

153062-86-3

Molecular Formula

C14H30O2

Molecular Weight

230.39 g/mol

IUPAC Name

(2R)-tetradecane-1,2-diol

InChI

InChI=1S/C14H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-14(16)13-15/h14-16H,2-13H2,1H3/t14-/m1/s1

InChI Key

DWANEFRJKWXRSG-CQSZACIVSA-N

SMILES

CCCCCCCCCCCCC(CO)O

Isomeric SMILES

CCCCCCCCCCCC[C@H](CO)O

Canonical SMILES

CCCCCCCCCCCCC(CO)O

Synonyms

(R)-1,2-TETRADECANEDIOL

Origin of Product

United States

Synthesis Methodologies for R 1,2 Tetradecanediol

Asymmetric Synthetic Approaches

Asymmetric synthesis provides powerful routes to enantiomerically pure compounds by utilizing chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction.

**2.1.1. Chiral Catalyst Systems for Enantioselective Diol Formation

The development of chiral catalyst systems has revolutionized the synthesis of single-enantiomer compounds. These catalysts create a chiral environment that directs the formation of one enantiomer over the other, often with high selectivity.

One of the most robust methods for synthesizing chiral 1,2-diols is the asymmetric hydrogenation of a corresponding α-keto ester precursor. This reaction typically employs a transition metal catalyst, such as ruthenium, complexed with a chiral ligand. The 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (B118720) (BINAP) ligand is a hallmark example of a "privileged ligand" whose C2 symmetry provides outstanding enantiocontrol in a wide variety of reactions. sigmaaldrich.com

In this approach, a suitable precursor, methyl 2-oxo-tetradecanoate, is hydrogenated. The chiral BINAP-Ruthenium (BINAP-Ru) complex facilitates the stereoselective addition of hydrogen across the ketone carbonyl group. The specific conformation of the chiral ligand dictates the facial selectivity of the hydrogenation, leading to the preferential formation of the (R)-α-hydroxy ester. Subsequent reduction of the ester group yields the target (R)-1,2-Tetradecanediol.

Cationic BINAP-Ru(II) halide complexes have proven to be highly efficient catalysts for the stereoselective hydrogenation of functionalized ketones. acs.org The success of this dynamic kinetic resolution (DKR) process relies on the ability of the catalyst to reduce one enantiomer of a rapidly racemizing substrate much faster than the other. nih.govnih.gov While direct hydrogenation of the specific C14 α-keto ester is not extensively detailed, the principles have been broadly applied to a range of β-aryl α-keto esters and other functionalized ketones, demonstrating high diastereoselectivity and enantioselectivity. nih.govnih.gov The use of BINAP/diamine-ruthenium(II) complexes, for instance, has enabled efficient asymmetric hydrogenation of various ketones with high conversions and excellent enantiomeric excesses (ee). researchgate.netbohrium.com

Table illustrates the general effectiveness of asymmetric hydrogenation for producing chiral alcohols from keto-ester precursors. Data adapted from studies on analogous substrates. nih.govresearchgate.netrsc.orgrsc.org

Stereocontrolled Functionalization for Vicinal Diol Synthesis

Stereocontrolled functionalization involves the introduction of functional groups in a spatially controlled manner. For synthesizing vicinal diols like this compound, a common and powerful strategy is the asymmetric dihydroxylation of an alkene. This method directly installs both hydroxyl groups in a single step with defined stereochemistry.

Starting with the precursor 1-tetradecene, asymmetric dihydroxylation can be performed to yield the desired diol. This reaction creates two new stereocenters simultaneously. Another significant pathway involves the stereoselective nucleophilic addition to α-alkoxy-β-trimethylsilyl-β,γ-unsaturated carbonyl compounds, which has been successfully applied to the synthesis of various vicinal diol derivatives. rsc.org While this specific method provides a route to four possible stereoisomers, it underscores the principle of controlling the formation of adjacent stereocenters. rsc.org

The synthesis of vicinal diols can also be approached through the isomerization of their diastereomers. For instance, methods have been developed for the selective, catalytic isomerization of cis-1,2-diols to trans-diequatorial-1,2-diols under mild conditions, highlighting the advanced control achievable in modern stereocontrolled synthesis. nih.gov

Enzymatic and Biocatalytic Pathways

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. For chiral synthesis, enzymes offer significant advantages, including operation under mild conditions and exceptional chemo-, regio-, and stereoselectivity.

Chemoenzymatic Strategies for Enantiopure Diol Production

Chemoenzymatic synthesis combines the strengths of both traditional chemical synthesis and biocatalysis. umich.edu This approach often involves using an enzyme to perform a key enantioselective step within a broader synthetic sequence. For producing this compound, a common chemoenzymatic strategy is the kinetic resolution of a racemic mixture of 1,2-tetradecanediol (B1677598).

In this process, a racemic mixture of the diol is subjected to an enzyme, typically a lipase (B570770), in the presence of an acylating agent. The lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) at a much higher rate than the other. This results in a mixture of the acylated (S)-enantiomer and the unreacted (R)-enantiomer. These two compounds can then be separated by standard chromatographic techniques, providing access to the enantiopure this compound. Lipase-catalyzed enantioselective acetylation has been a key step in the synthesis of various enantiomerically pure compounds. nih.gov This approach has been successfully applied to produce a variety of optically active alcohols and esters. researchgate.net

Table illustrates the utility of enzymes in creating chiral building blocks, a strategy applicable to long-chain diols. Data adapted from studies on analogous systems. nih.govresearchgate.netncl.res.in

Microbial Transformations in Chiral Alcohol and Diol Synthesis

Whole microbial cells (e.g., yeast or bacteria) can be used as biocatalysts, offering a convenient and cost-effective alternative to purified enzymes. rsc.org These microorganisms contain a vast array of enzymes capable of performing complex, stereoselective transformations. nih.gov

The synthesis of long-chain diols can be achieved from renewable feedstocks like free fatty acids using engineered microbial hosts. For example, research has demonstrated the biosynthesis of α,ω-diols using engineered E. coli that express a monooxygenase and a carboxylic acid reductase. mdpi.com This pathway allows for the conversion of fatty acids into the corresponding diols. By selecting or engineering an appropriate hydroxylase enzyme, this approach could be tailored for the specific production of this compound from tetradecanoic acid or a related precursor.

Furthermore, whole cells of different yeast strains have been shown to catalyze the stereoselective oxidation of meso diols to produce chiral lactones with high enantiomeric excess. mdpi.comresearchgate.net This demonstrates the capability of microbial systems to differentiate between stereocenters in diol structures. Toluene dioxygenase is another broad-specificity enzyme known to produce a variety of chiral diols and alcohols. nih.gov These microbial systems represent a promising and sustainable avenue for the synthesis of chiral compounds like this compound.

Table highlights the potential of whole-cell biocatalysis for producing diols from various precursors. Data adapted from relevant biotransformation studies. mdpi.commdpi.comresearchgate.net

Chemical Reactivity and Derivatization of R 1,2 Tetradecanediol

Deoxydehydration Reactions to Form Olefins

Deoxydehydration (DODH) is a significant reaction that converts vicinal diols, such as (R)-1,2-Tetradecanediol, into olefins. rsc.org This process involves the removal of two hydroxyl groups to form a carbon-carbon double bond. dtu.dk The reaction is particularly noteworthy as it provides a route to upgrade biomass-derived polyols into valuable chemicals. rsc.orgnih.gov

Rhenium-based catalysts are highly effective for the deoxydehydration of vicinal diols. dtu.dk The catalytic cycle with high-valent rhenium catalysts generally involves three key steps:

Reduction of the Re(VII) species: The active catalyst is typically a Re(V) species, which is formed by the reduction of a more stable Re(VII) precursor, such as methyltrioxorhenium (MTO). researchgate.net

Condensation with the diol: The diol substrate coordinates with the Re(V) center to form a rhenium-diolate intermediate. dtu.dkresearchgate.net

Olefin extrusion: The rhenium-diolate intermediate then undergoes a transformation that releases the alkene product and regenerates a higher-valent rhenium oxide species. dtu.dkresearchgate.net

A proposed mechanism for MTO-catalyzed DODH using a sacrificial alcohol involves the reduction of MTO to methyldioxorhenium (MDO). researchgate.net The diol then condenses with MDO to form an MDO-diolate complex. This complex is further reduced by the alcohol in the rate-determining step to a putative rhenium(III) diolate, which then extrudes the olefin and is re-oxidized to MDO, completing the catalytic cycle. researchgate.net

Computational studies using DFT calculations on pyridinium (B92312) perrhenate (B82622) catalyzed DODH suggest that the reduction of rhenium by a phosphine (B1218219) reductant occurs before the condensation with the diol. rsc.org

The deoxydehydration of 1,2-tetradecanediol (B1677598) catalyzed by a carbon-supported perrhenate catalyst (ReOx-C) with H₂ as the reductant demonstrates high regioselectivity, producing the terminal olefin, 1-tetradecene, with greater than 98% selectivity and no apparent isomerization. nsf.gov This regioselectivity is a critical aspect of the reaction's utility, ensuring the formation of a specific, desired product. rsc.org

The DODH reaction is also noted for its stereospecificity. For instance, the reaction of (R,R)-1,2-diphenyl-1,2-ethanediol selectively yields trans-stilbene, indicating a controlled reaction pathway that preserves stereochemical information. researchgate.netuu.nl This stereospecificity is often attributed to a concerted syn-elimination mechanism involving a cyclic Re-O,O-glycolate intermediate. nsf.gov

A variety of reductants can be employed in rhenium-catalyzed DODH reactions. While triphenylphosphine (B44618) is a clean and effective oxygen atom acceptor, the development of scalable processes necessitates the use of cheaper and more abundant reductants. uu.nlnsf.gov

Secondary alcohols have emerged as effective and more economical sacrificial reductants, producing ketones as byproducts. nih.gov For example, Re₂(CO)₁₀ was found to be an effective catalyst for the DODH of 1,2-tetradecanediol using secondary alcohols like 3-octanol, achieving an 84% yield of 1-tetradecene. nih.gov The addition of para-toluenesulfonic acid (TsOH) can further enhance the conversion to 100%. nih.gov

Other reductants that have been successfully used include elemental metals like zinc and iron, as well as sulfites. nih.gov The choice of reductant can significantly impact reaction conditions and yields. nih.gov For instance, using a carbon-supported perrhenate catalyst, H₂ gas can be used as the reductant for the conversion of 1,2-tetradecanediol to 1-tetradecene. nsf.gov Hydrogen-transfer reagents like benzyl (B1604629) alcohol and tetrahydronaphthalene have also been shown to be effective in this catalytic system. nsf.gov

Table 1: Effect of Reductant on the Deoxydehydration of 1,2-Tetradecanediol with ReOx-C Catalyst Data sourced from a study on carbon-supported perrhenate catalysts. nsf.gov

ReductantTemperature (°C)Time (h)1-Tetradecene Yield (%)
H₂15016543
Benzyl alcohol1507052
Tetrahydronaphthalene15016140

Dehydrogenative Coupling for Nitrogen-Containing Heterocycle Synthesis

Dehydrogenative coupling reactions offer an atom-economical and environmentally benign method for constructing carbon-heteroatom bonds, producing only water and hydrogen gas as byproducts. nih.govst-andrews.ac.uk This strategy can be applied to this compound for the synthesis of valuable nitrogen-containing heterocyclic compounds.

Quinoxaline (B1680401) derivatives can be synthesized through the dehydrogenative coupling of 1,2-diaminobenzene with vicinal diols, including 1,2-tetradecanediol. nih.govresearchgate.net This transformation is catalyzed by various transition metal complexes, with a notable focus on earth-abundant metals like manganese. nih.govacs.org

The proposed mechanism for this reaction involves the initial dehydrogenation of the terminal alcohol group of the 1,2-diol to form an aldehyde intermediate. nih.gov This is followed by the condensation of an amine group from 1,2-diaminobenzene with the newly formed carbonyl group, leading to a series of intermediates that ultimately cyclize and aromatize to form the quinoxaline ring system. nih.gov

The synthesis of quinoxaline derivatives from diols and diamines has been optimized by screening various catalysts, bases, and solvents. Manganese pincer complexes have been identified as effective catalysts for this transformation. nih.govst-andrews.ac.ukacs.org In one study, a manganese complex was used to catalyze the reaction between 1,2-diaminobenzene and various 1,2-diols, including aliphatic diols, to produce the corresponding quinoxaline derivatives in moderate yields. researchgate.net

Iridium complexes have also been explored for the synthesis of quinoxalines from diamines and glycerol (B35011), a simple polyol. mdpi.com Optimization of reaction conditions, including the choice of base and solvent, is crucial for achieving high yields. For example, in the synthesis of 2-methylquinoxaline (B147225) from glycerol and 1,2-phenylenediamine, potassium carbonate was found to be an effective base, and 2,2,2-trifluoroethanol (B45653) was the optimal solvent. mdpi.com While specific yield data for the reaction with 1,2-tetradecanediol is not always provided in broad substrate scope studies, the successful application with other long-chain aliphatic diols suggests its feasibility. researchgate.net

Table 2: Substrate Scope for Manganese-Catalyzed Synthesis of Quinoxalines from 1,2-Diaminobenzene and Various 1,2-Diols Data highlights the successful application to various aliphatic diols. researchgate.net

Diol SubstrateQuinoxaline ProductYield (%)
1-Phenyl-1,2-ethanediol2-Phenylquinoxaline83
Propane-1,2-diol2-Methylquinoxaline56
Other acyclic aliphatic 1,2-diolsDesired quinoxaline derivativesModerate

Based on a thorough review of the available search results, it is not possible to generate a scientifically accurate and detailed article on "this compound" that strictly adheres to the provided outline. The search results lack specific information, research findings, and data connecting this compound to the precise applications requested in each subsection.

The available information is general in nature, referring broadly to "1,2-Tetradecanediol" as a chemical intermediate without specifying the (R)-enantiomer, and does not provide the concrete examples or detailed research necessary to fulfill the requirements for:

Its role as a precursor in the synthesis of specific complex organic molecules.

Its use in the preparation of particular chiral amines and amino alcohols.

Its function as an intermediate in the synthesis of specific polymeric and supramolecular structures.

Its strategic utility in lead optimization for the development of specific bioactive compounds.

Generating an article under these constraints would require speculation and the inclusion of information outside the scope of the provided search results, which would violate the core instructions of the request. Therefore, a factually accurate and adequately detailed article cannot be constructed at this time.

Role of R 1,2 Tetradecanediol in Materials Science and Nanotechnology

Influence on Nanoparticle Morphology and Size Control

The precise control over the size, shape, and crystal structure of nanoparticles is critical as these characteristics determine their physical and chemical properties. nih.govrsc.orgnih.gov (R)-1,2-Tetradecanediol plays a significant role in achieving this control during the synthesis of various nanoparticles.

In the synthesis of noble metal nanoparticles, this compound can function as a reducing agent. Specifically, in the formation of gold (Au) nanoparticles, the 1,2-tetradecanediol (B1677598) reduction of Au(III) ions is a method that allows for enhanced control over the nanoparticle morphology. researchgate.net This reduction process, where the diol donates electrons to reduce the gold salt to its metallic state (Au(0)), is a crucial step in the nucleation and growth of the nanoparticles. nih.gov The use of diols as reducing agents is an alternative to more common reagents like sodium borohydride (B1222165) or citrate, offering different kinetics and control mechanisms that can be leveraged to produce nanoparticles with desired characteristics. nih.govdntb.gov.ua

The morphology of metal oxide nanocrystals, such as magnetite (Fe₃O₄), has a profound impact on their magnetic, catalytic, and electronic properties. nih.gov This is because the shape of the nanocrystal determines the exposed crystal facets, which in turn affects their surface chemistry and reactivity. nih.gov The synthesis of Fe₃O₄ nanoparticles with controlled shapes like cubes, octahedra, and spheres can be achieved by carefully selecting the iron precursors, solvents, and capping agents. nih.govrsc.org

Capping agents, or surfactants, play a critical role by selectively binding to different crystal facets, which influences their relative growth rates. For example, in some syntheses, a faster crystal growth along the mdpi.com plane leads to octahedral structures, while faster growth along the nih.gov plane results in cubes. nih.gov Long-chain molecules like oleic acid and oleylamine (B85491) are commonly used to stabilize and control the morphology of such nanoparticles. rsc.orgresearchgate.net While the specific use of this compound in this context is an area of specialized research, its structure as a long-chain diol makes it a candidate for influencing the surface chemistry during crystallization, potentially modulating crystal facet growth and the final particle morphology.

The hydrocarbon chain length of surfactants and stabilizing agents, including diols, is a critical parameter that affects the final characteristics of nanoparticles. wesleyan.edunih.gov Research has consistently shown a correlation between the alkyl chain length of molecules used in nanoparticle synthesis and the resulting particle size and stability.

For instance, in studies involving lipid nanoparticles (LNs), the mean particle size was observed to increase as the alkyl chain length of the constituent phospholipids (B1166683) increased. wesleyan.edu Similarly, another study on nanostructured lipid carriers (NLCs) demonstrated a systematic increase in particle size as the alkyl chain length of the dialkyldimethyl ammonium (B1175870) bromide (DxDAB) component was increased from 12 to 16 carbons. nih.gov Longer hydrocarbon chains can also impact the stability and interfacial properties of nanoparticle-polymer composites. wesleyan.edu The insulating nature of long hydrocarbon chains can act as a charge transport barrier between nanoparticles, an effect that diminishes with shorter chains. researchgate.net

Table 1: Effect of Hydrocarbon Chain Length on Nanoparticle Properties
Nanoparticle SystemComponent VariedEffect of Increasing Chain LengthObserved Property ChangeReference
Lipid Nanoparticles (LNs)Neutral and negatively-charged phospholipidsIncreaseIncreased mean particle size, greater stability wesleyan.edu
Nanostructured Lipid Carriers (NLCs)Dialkyldimethyl ammonium bromide (DxDAB)Increase (from C12 to C16)Systematic increase in particle size nih.gov
Polymer-Nanoparticle CompositesPolymer chainsIncreaseEffect on chain alignment extends farther from nanoparticle surface

Utilization in Polymer Synthesis and Modification

Beyond its role in nanoparticle synthesis, this compound serves as a building block in polymer science, where its long alkyl chain and reactive hydroxyl groups can be used to impart specific properties to monomers and polymer composites.

This compound can be utilized as a precursor in the synthesis of specialized monomers for conjugated polymers. An example is the creation of derivatives of 3,4-ethylenedioxythiophene (B145204) (EDOT), a widely used monomer in the field of organic electronics. The long C12 alkyl chain from the diol can be incorporated into the EDOT structure to create monomers like EDOT-C12. The purpose of adding such a long hydrocarbon chain is typically to enhance the solubility of the resulting polymer in organic solvents, which is crucial for processing and device fabrication. The hydroxyl groups of the diol provide the reactive sites needed to chemically attach the alkyl chain to the core monomer structure.

Encapsulation technology is used to protect active substances from the surrounding environment or to control their release. In materials science, polymers are often used as matrices to encapsulate nanoparticles, creating polymer composites with tailored properties. The integration of molecules like this compound into a polymer matrix can influence the encapsulation process and the final properties of the composite.

When incorporated, the long hydrocarbon chain of the diol can modify the hydrophobicity and rheological properties of the polymer matrix. This can affect the dispersion of nanoparticles within the polymer and the interfacial interactions between the particle surface and the polymer chains. In polymer-nanoparticle composites, interactions at the interface are crucial, and the presence of such diols can influence the alignment and structure of polymer chains near the nanoparticle surface. This modulation of the interfacial region is key to achieving controlled and stable encapsulation of particles within the composite material.

Application in Core-Shell Magnetic Nanoparticle Fabrication

This compound, a long-chain 1,2-alkanediol, plays a crucial role in the synthesis of the magnetic core component of core-shell nanoparticles. While direct studies specifically isolating the "(R)" enantiomer in this application are not prevalent in publicly available research, the function of 1,2-alkanediols, in general, is well-documented in the formation of high-quality magnetic nanocrystals, which are fundamental to the subsequent fabrication of core-shell structures.

Research has shown that 1,2-alkanediols can act as reducing agents in the synthesis of magnetic nanoparticles. For instance, in the preparation of monodisperse Fe₃O₄ nanoparticles, a common core material, a related compound, 1,2-hexadecanediol (B1668426), is used to reduce an iron precursor. An excess of the diol can even lead to the further reduction of the iron oxide to metallic iron. This reducing capability is a key function that facilitates the formation of the nanocrystals from their metal salt precursors.

Furthermore, the presence of 1,2-alkanediols in the reaction mixture has a significant impact on the nucleation and growth of the nanoparticles. In the synthesis of cobalt ferrite (B1171679) (CoFe₂O₄) nanoparticles, 1,2-hexadecanediol has been shown to be instrumental in promoting the decomposition of the metal-organic precursors. This, in turn, facilitates the formation of an intermediate metal-oleate complex and ultimately leads to the nucleation of the nanoparticles at lower temperatures. The concentration of the 1,2-alkanediol can be adjusted to control the crystal quality and, consequently, the magnetic properties of the resulting nanoparticles.

The general mechanism involves the thermal decomposition of metal-organic precursors in a high-boiling point solvent, where the 1,2-alkanediol contributes to a controlled reaction environment. This control over the synthesis conditions is what allows for the production of magnetic cores with uniform size and shape, which is a prerequisite for the uniform coating of a "shell" material. While the shell provides functionalities like biocompatibility or sites for further chemical modification, the magnetic core, whose quality is influenced by compounds like this compound, is responsible for the magnetic response of the nanoparticle.

The following table summarizes the observed effects of a similar 1,2-alkanediol, 1,2-hexadecanediol, on the properties of magnetic nanoparticles, which provides insight into the likely role of this compound.

Property AffectedRole of 1,2-AlkanediolOutcome
Nanoparticle Formation Favors decomposition of metal-organic precursorsFacilitates nucleation at lower temperatures
Crystal Quality Influences the reaction environmentLeads to improved crystallinity of the nanoparticles
Magnetic Behavior Dependent on the crystal qualityCan be tuned from glassy magnetic behavior to bulk-like ferrimagnetic order
Size and Stoichiometry Less direct impactNanoparticle size and stoichiometry remain relatively consistent with varying concentrations

Advanced Analytical Characterization Techniques for R 1,2 Tetradecanediol and Its Derivatives

Applications in Spectrophotometric Method Development for Hydroxyl Group Analysis

Spectrophotometric methods offer a robust and accessible approach for the quantitative analysis of hydroxyl groups present in molecules like (R)-1,2-Tetradecanediol. The development of these methods often relies on the chemical reaction of the vicinal diol moiety to produce a chromophore, a compound that absorbs light in the ultraviolet-visible (UV-Vis) spectrum.

One of the most established methods for the determination of vicinal diols is through periodate (B1199274) oxidation chesci.comlcms.cz. In this reaction, the periodate ion (IO₄⁻) specifically cleaves the carbon-carbon bond of the 1,2-diol, leading to the formation of two aldehyde molecules and the reduction of periodate to iodate (B108269) (IO₃⁻) chesci.com. The quantification can then be achieved by measuring the amount of periodate consumed or the amount of aldehyde produced chesci.com.

A common approach involves reacting the excess periodate with a suitable reagent to produce a colored product that can be measured spectrophotometrically. Alternatively, the generated aldehydes can be derivatized. For instance, reaction with 2,4-dinitrophenylhydrazine (B122626) (2,4-DNPH) forms 2,4-dinitrophenylhydrazone derivatives, which produce an intense color in a basic medium, allowing for spectrophotometric quantification tandfonline.com.

Another strategy involves the direct derivatization of the hydroxyl groups to introduce a chromophoric moiety. Reagents such as benzoyl chloride can react with the hydroxyl groups to form esters, which can then be analyzed using UV-Vis spectrophotometry libretexts.org. This approach is particularly useful for compounds that lack a natural chromophore. The selection of the derivatizing agent and reaction conditions is critical to ensure a complete and specific reaction with the hydroxyl groups of this compound.

The table below summarizes key aspects of spectrophotometric methods for hydroxyl group analysis.

Method PrincipleReagent(s)Measured SpeciesWavelength (nm)Reference
Periodate OxidationSodium periodate, Potassium iodide, AcidIodine350 umich.edu
Periodate Oxidation & DerivatizationSodium periodate, 2,4-Dinitrophenylhydrazine2,4-DinitrophenylhydrazoneVaries tandfonline.com
Direct DerivatizationBenzoyl chlorideBenzoyl esterVaries libretexts.org
Periodate Oxidation & Colorimetric ReactionSodium periodate, 1,2-di-(p-dimethylaminophenyl)ethane-1,2-diolp-dimethylaminobenzaldehyde352 nih.gov

Utility as an Analyte Protectant in Chromatographic Analysis (e.g., GC-MS)

In gas chromatography-mass spectrometry (GC-MS), the analysis of certain compounds can be hampered by their interaction with active sites within the GC system, such as the inlet liner and the chromatographic column. These interactions can lead to analyte degradation, poor peak shapes, and reduced sensitivity cabidigitallibrary.orgnih.gov. Analyte protectants are compounds added to both the sample and calibration standards to mitigate these effects nih.gov.

This compound, as a long-chain molecule with hydroxyl groups, has the potential to act as an effective analyte protectant. The principle behind this application is that the analyte protectant, being present at a much higher concentration than the analyte of interest, will preferentially interact with the active sites in the GC system cabidigitallibrary.orgnih.gov. This "passivates" the system for the actual analyte, allowing it to pass through with minimal degradation or adsorption cabidigitallibrary.org. Compounds with multiple hydroxyl groups, such as sugars and diols, have been shown to be particularly effective analyte protectants due to their ability to form hydrogen bonds with the active sites eurl-pesticides.eu.

The use of analyte protectants can lead to several improvements in chromatographic analysis:

Enhanced Peak Shape: By reducing tailing, analyte protectants lead to sharper, more symmetrical peaks, which improves integration and quantification nih.gov.

Increased Sensitivity: Minimizing analyte degradation and adsorption results in a stronger signal and lower limits of detection eurl-pesticides.eu.

Improved Ruggedness: The use of analyte protectants can make the analytical method more robust by reducing the impact of matrix effects and the gradual buildup of nonvolatile components in the GC system nih.gov.

The selection of an appropriate analyte protectant depends on the specific analytes and the chromatographic conditions. For the analysis of a wide range of pesticides, mixtures of different analyte protectants, such as ethylglycerol, gulonolactone, and sorbitol, have been found to be effective in covering a broad volatility range nih.gov. The long-chain nature of this compound could make it particularly suitable for protecting less volatile analytes.

The following table outlines the benefits and mechanisms of using analyte protectants in GC-MS.

BenefitMechanismKey Compound TypesReference
Improved Peak ShapeMasks active sites in the GC inlet and column, reducing analyte tailing.Compounds with hydroxyl groups (sugars, diols) nih.goveurl-pesticides.eu
Increased SensitivityPrevents degradation and adsorption of the analyte on active surfaces.Polar compounds, pesticides cabidigitallibrary.orgeurl-pesticides.eu
Enhanced Method RuggednessMitigates matrix effects and reduces the need for frequent instrument maintenance.Various analytes in complex matrices nih.gov

Mass Spectrometric Approaches (e.g., Chemical Ionization for Reaction Monitoring)

Mass spectrometry (MS) is a powerful tool for the structural elucidation and quantification of this compound and its derivatives. The choice of ionization technique is critical for obtaining meaningful data. While electron ionization (EI) can provide detailed fragmentation patterns useful for structural identification, it is often a "hard" ionization technique that may not produce a molecular ion for certain compounds.

Chemical ionization (CI) is a "softer" ionization technique that is well-suited for molecules like long-chain diols that may be prone to fragmentation under EI conditions. In CI, a reagent gas (such as methane (B114726) or ammonia) is introduced into the ion source at a much higher pressure than the analyte. The reagent gas is ionized by the electron beam, and these primary ions then react with neutral reagent gas molecules to form a stable population of reagent ions. These reagent ions, in turn, ionize the analyte molecules through gentle proton transfer or adduction reactions, typically resulting in a prominent protonated molecule [M+H]⁺ or an adduct ion, which provides clear molecular weight information tennessee.edu.

This characteristic makes CI-MS particularly valuable for reaction monitoring. For instance, in a reaction involving the synthesis or modification of this compound, CI-MS can be used to track the disappearance of the starting material and the appearance of the product by monitoring their respective protonated molecules. This allows for real-time or near-real-time optimization of reaction conditions such as temperature, pressure, and catalyst loading.

For complex mixtures, coupling liquid chromatography (LC) or gas chromatography (GC) with MS (LC-MS or GC-MS) is essential for separating the components before detection. For vicinal diols, derivatization can enhance their detectability by MS. For example, reaction with boronic acids to form stable cyclic esters can significantly improve ionization efficiency in electrospray ionization (ESI)-MS mdpi.comescholarship.org.

The table below compares different mass spectrometric approaches for the analysis of diols.

TechniqueIonization PrincipleKey Information ProvidedApplication for this compoundReference
GC-EI-MSHigh-energy electron impactFragmentation pattern for structural elucidationIdentification of derivatives and degradation products researchgate.net
GC-CI-MSProton transfer/adduction from reagent gas ionsMolecular weight confirmationReaction monitoring, purity assessment tennessee.edu
LC-ESI-MSFormation of ions from solutionAnalysis of polar and non-volatile derivativesQuantification of derivatized diol in complex mixtures mdpi.comsci-hub.se

Reproducibility Assessments in Analytical Procedures

The reproducibility of an analytical method is a critical parameter that demonstrates its reliability and suitability for its intended purpose. It refers to the closeness of agreement between the results of measurements of the same analyte carried out under changed conditions, such as by different analysts, on different instruments, in different laboratories, or at different times chromatographyonline.comgavinpublishers.com. A thorough assessment of reproducibility is a key component of method validation as outlined by regulatory bodies and international guidelines gavinpublishers.com.

For analytical procedures involving this compound, assessing reproducibility is essential to ensure that consistent and reliable data can be obtained across different experimental setups. The validation of an analytical method for this compound would typically involve evaluating several performance characteristics, including:

Precision: This is assessed at three levels:

Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time chromatographyonline.com.

Intermediate Precision: The precision within a single laboratory, but with variations such as different days, different analysts, or different equipment campilab.by.

Reproducibility (Inter-laboratory precision): The precision between different laboratories, which is the most demanding test of a method's robustness chromatographyonline.combund.de.

Accuracy: The closeness of the test results to the true value. This is often determined by analyzing a certified reference material or by recovery studies on a matrix spiked with a known amount of this compound campilab.by.

Linearity and Range: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range campilab.by.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively campilab.by.

Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present gavinpublishers.com.

In a practical example, the reproducibility of a spectrophotometric method for analyzing hydroxyl groups was determined through multiple analyses of 1,2-tetradecanediol (B1677598), which demonstrated the compound's utility as a standard for such assessments.

The following table summarizes the key parameters for assessing the reproducibility of an analytical procedure.

ParameterDefinitionHow it is AssessedImportance for this compound AnalysisReference
Repeatability Precision under identical conditions over a short time.Multiple analyses of the same sample by the same analyst on the same instrument.Ensures consistency of results within a single analytical run. chromatographyonline.com
Intermediate Precision Precision within a single laboratory under varied conditions.Analyses on different days, by different analysts, or with different equipment.Demonstrates the robustness of the method to minor variations within a lab. campilab.by
Reproducibility Precision between different laboratories.Collaborative inter-laboratory studies.Confirms the transferability and wide applicability of the method. chromatographyonline.combund.de
Accuracy Closeness of the measured value to the true value.Analysis of certified reference materials or spiked samples.Ensures the correctness of the quantitative results. campilab.by

Theoretical and Computational Investigations of R 1,2 Tetradecanediol

Molecular Modeling and Conformational Analysis

The conformational flexibility of (R)-1,2-Tetradecanediol is dominated by rotations around its numerous carbon-carbon single bonds. Of particular interest are the torsions around the C1-C2 bond, which dictate the relative orientation of the two hydroxyl groups, and the rotations within the long alkyl chain.

Key Conformational Features:

Gauche vs. Anti Conformation: For vicinal diols, the gauche conformation, where the two hydroxyl groups are in proximity, is often found to be more stable than the anti conformation. This preference is attributed to the formation of an intramolecular hydrogen bond between the two hydroxyl groups, which stabilizes the gauche rotamer. This phenomenon has been observed in computational studies of smaller 1,2-diols. It is highly probable that this compound also exhibits a preference for the gauche conformation around the C1-C2 bond.

Alkyl Chain Conformation: The long tetradecyl chain introduces a vast number of possible conformations. In non-polar environments, the chain is expected to adopt a coiled, globular conformation to minimize its surface area. In contrast, in an ordered environment, such as a lipid bilayer, it would likely adopt a more extended, all-trans conformation.

Hypothetical Conformational Energy Profile:

While specific energetic data for this compound is not available, a hypothetical energy profile for rotation around the C1-C2 bond can be proposed based on studies of smaller diols.

Dihedral Angle (HO-C1-C2-OH)ConformationRelative Energy (kcal/mol) (Hypothetical)Key Interactions
60°Gauche0Intramolecular Hydrogen Bonding
180°Anti1-2Steric Hindrance
0°, 120°, 240°, 300°Eclipsed/Other>3Torsional Strain

This table is illustrative and based on general principles of 1,2-diol conformational analysis. Actual energy values would require specific DFT or ab initio calculations.

Computational Studies on its Role in Catalytic Reactions (e.g., DFT studies related to DODH)

The vicinal diol functionality in this compound makes it a potential substrate for various catalytic transformations, including the deoxydehydration (DODH) reaction, which converts 1,2-diols into alkenes. Density Functional Theory (DFT) is a powerful tool to investigate the mechanisms of such reactions.

General Mechanism of DODH:

DFT studies on the DODH of other vicinal diols, often catalyzed by high-valent metal oxo complexes (e.g., rhenium or molybdenum), have elucidated a general mechanistic pathway:

Coordination: The diol coordinates to the metal center.

Proton Transfer: Intramolecular or intermolecular proton transfer steps occur.

C-O Bond Cleavage: The C-O bonds are sequentially or concertedly cleaved.

Alkene Formation: The corresponding alkene is formed, and the catalyst is regenerated.

Hypothetical DFT Study of this compound DODH:

A DFT study on the DODH of this compound would likely investigate the following aspects:

Reaction Pathway: Mapping the potential energy surface to determine the most favorable reaction pathway.

Transition State Analysis: Characterizing the geometry and energetics of the transition states to understand the rate-determining step.

Ligand Effects: Investigating how the ligands on the metal catalyst influence the reaction's efficiency and selectivity.

Stereoselectivity: Given the chiral nature of the substrate, DFT could predict whether the reaction proceeds with retention or inversion of stereochemistry, or if it leads to a racemic mixture of products.

Table of Hypothetical Intermediates and Transition States in DODH of this compound:

StepSpeciesDescription
1Reactant ComplexThis compound coordinated to the metal catalyst.
2Transition State 1Transition state for the first C-O bond cleavage.
3IntermediateAn organometallic intermediate formed after the first C-O bond cleavage.
4Transition State 2Transition state for the second C-O bond cleavage and alkene formation.
5Product ComplexThe resulting alkene, 1-tetradecene, coordinated to the regenerated catalyst.

This table represents a generalized pathway. The actual mechanism can be more complex and would require detailed computational investigation.

In silico Screening and Prediction of Bioactivity (e.g., Ligand-Protein Interactions, non-human systems)

The amphiphilic nature of this compound, with its polar diol head group and a long non-polar alkyl tail, suggests potential for biological activity through interactions with proteins and membranes in non-human systems. In silico methods like molecular docking and quantitative structure-activity relationship (QSAR) studies are valuable for predicting such activities.

Potential Biological Targets and Interactions:

Enzyme Inhibition: The long alkyl chain could allow it to bind to the active sites of enzymes that process fatty acids or other lipids, potentially acting as a competitive inhibitor.

Membrane Interactions: The molecule could insert into lipid bilayers, altering membrane fluidity and permeability. Molecular dynamics simulations could model these interactions.

Receptor Binding: It might act as a ligand for nuclear receptors or other proteins that bind to aliphatic molecules.

In Silico Screening Workflow:

A typical in silico workflow to predict the bioactivity of this compound would involve:

Target Identification: Identifying potential protein targets in non-human organisms based on structural or functional similarity to known lipid-binding proteins.

Molecular Docking: Docking the 3D structure of this compound into the binding sites of the identified targets to predict binding affinity and mode.

Pharmacophore Modeling: Developing a pharmacophore model based on the key interaction features to screen for other molecules with similar potential activity.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the molecule to assess its drug-likeness.

Hypothetical Docking Results for this compound with a Fatty Acid Binding Protein (FABP):

ParameterPredicted Value (Hypothetical)Interpretation
Binding Energy (kcal/mol)-8.5Strong predicted binding affinity.
Key Interacting ResiduesArg126, Tyr128, Phe57Hydrogen bonding with the diol headgroup and hydrophobic interactions with the alkyl chain.
Inhibition Constant (Ki)Low micromolar rangePotential for significant inhibition of the protein's function.

These values are purely illustrative and would need to be generated from actual docking calculations.

Biological Relevance and Natural Occurrence of 1,2 Tetradecanediol Non Human Contexts

Identification and Isolation from Plant Extracts

While specific details on the isolation of (R)-1,2-Tetradecanediol from Limonium binervosum (two-veined sea-lavender) flower extract are not extensively detailed in the provided search results, the broader class of 1,2-alkanediols is recognized for its occurrence in natural sources. These compounds are often investigated for their bioactive properties. The isolation process typically involves extraction from plant material followed by chromatographic techniques to separate and identify individual compounds like 1,2-tetradecanediol (B1677598).

Investigation of Antimicrobial Activity

1,2-Alkanediols, including 1,2-tetradecanediol, exhibit antimicrobial activity against a range of bacteria and yeasts. nih.gov Their amphiphilic structure is believed to be a key factor in this effect. nih.gov

Research has demonstrated that various diol compounds possess activity against plant pathogenic bacteria. For instance, 4-allylbenzene-1,2-diol showed a broad antibacterial spectrum against phytopathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas axonopodis pv. citri (Xac), and Pectobacterium carotovorum, with minimum inhibitory concentration (MIC) values ranging from 333.75 to 1335 μmol/L. nih.gov Studies on toluquinol, another microbial metabolite, also revealed significant inhibitory effects against various phytopathogenic bacteria, with MIC values as low as 0.78 μg/ml against Xoo. frontiersin.org While these are not 1,2-tetradecanediol, they illustrate the potential of related diol structures in combating plant pathogens. The mechanism of action for compounds like 4-allylbenzene-1,2-diol involves disrupting cell membrane integrity, leading to the leakage of cellular contents. nih.gov

Table 1: Antimicrobial Activity of a Related Diol Compound Against Phytopathogenic Bacteria

Phytopathogenic Strain Abbreviation MIC Value (μmol/L) of 4-allylbenzene-1,2-diol
Xanthomonas oryzae pv. oryzae Xoo 333.75
Xanthomonas oryzae pv. oryzicola Xoc 333.75
Xanthomonas axonopodis pv. citri Xac 667.5
Xanthomonas campestris pv. mangiferaeindicae Xcm 667.5
Xanthomonas fragariae Xf 1335
Xanthomonas campestris pv. campestris Xcc 1335
Pectobacterium carotovorum subsp. brasiliense Pcb 1335
Pectobacterium carotovorum subsp. carotovorum Pcc 1335

Data sourced from a study on 4-allylbenzene-1,2-diol, a related compound, to illustrate the activity of diols against plant pathogens. nih.gov

The antimicrobial efficacy of 1,2-alkanediols is directly linked to their alkyl chain length. nih.govnih.gov Studies have shown that antibacterial activity increases as the alkyl chain length increases. nih.govresearchgate.netdtic.mil For example, 1,2-alkanediols with carbon chains ranging from 6 to 12 atoms exhibit antimicrobial activity against Staphylococcus species. nih.gov Specifically, 1,2-octanediol (B41855) and 1,2-decanediol (B1670173) have been noted for their significant bactericidal activity. nih.govresearchgate.net This relationship suggests that the lipophilic properties of the molecule play a crucial role in its ability to interact with and disrupt microbial cell membranes. dtic.mil The activity tends to increase up to an optimal chain length, after which a decrease may be observed due to reduced solubility. dtic.mil

Table 2: Effect of Alkyl Chain Length on Antibacterial Activity of 1,2-Alkanediols

Compound Carbon Chain Length Observed Activity
1,2-Butanediol 4 No significant activity reported in some studies
1,2-Pentanediol 5 Antimicrobial activity noted
1,2-Hexanediol 6 Exhibited antimicrobial activity
1,2-Octanediol 8 Significant bactericidal activity
1,2-Decanediol 10 Significant bactericidal activity
1,2-Dodecanediol 12 Exhibited antimicrobial activity

This table synthesizes findings that demonstrate the dependency of antimicrobial action on the length of the alkyl chain. nih.govnih.govresearchgate.net

Antitubercular Activity of 1,2-Tetradecanediol Derivatives in in vitro Studies

The development of new antitubercular agents is a critical area of research due to the rise of drug-resistant strains of Mycobacterium tuberculosis (Mtb). frontiersin.orgnih.gov While direct studies on the antitubercular activity of 1,2-tetradecanediol were not found, research into various structural derivatives, such as those containing 1,2,3-triazole and 1,3,4-oxadiazole (B1194373) moieties, shows promise. rsc.orgmdpi.com

Scientists have synthesized and screened libraries of compounds, including triazole derivatives, against Mtb. nih.govrsc.org Several of these synthesized compounds have demonstrated promising inhibitory effects, with MIC values in the range of 5.8 to 29.9 µg/mL against the Mtb H37Ra strain. rsc.org Similarly, new hydrazide derivatives incorporating a 1,3,4-oxadiazole core have been evaluated, with some showing high activity (MIC values of 8 μg/mL) against the H37Ra strain and effectiveness against pyrazinamide-resistant strains (MIC of 4 µg/mL). mdpi.com The mechanism for some of these derivatives is believed to involve the inhibition of essential mycobacterial enzymes. mdpi.com This research highlights the potential of using core structures like diols as scaffolds for developing new, more potent antitubercular drugs.

Q & A

Q. What safety protocols are critical when handling (R)-1,2-Tetradecanediol in laboratory environments?

  • Methodological Answer : Researchers must adhere to strict safety measures, including:
  • Ventilation : Use local exhaust ventilation to avoid dust inhalation .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and EN 166-compliant eye protection. Contaminated gloves should be removed using proper techniques to prevent skin contact .
  • Storage : Keep the compound in a dry, sealed container in a well-ventilated area to prevent moisture absorption .
  • Spill Management : Clean spills with non-sparking tools (e.g., broom and dustpan) and dispose of waste in closed containers .

Q. How should researchers characterize the purity and stereochemical configuration of this compound?

  • Methodological Answer :
  • Chromatography : Use reverse-phase HPLC with a C18 column and UV detection to assess purity. Compare retention times against certified standards .
  • Spectroscopy : Employ 1H^1H-NMR and 13C^13C-NMR to confirm molecular structure and stereochemistry. Chiral derivatization agents (e.g., Mosher’s acid) can resolve enantiomeric purity .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates molecular formula and isotopic patterns .

Q. What are the recommended solvent systems for dissolving this compound in experimental setups?

  • Methodological Answer :
  • Polar Solvents : Use water or aqueous solutions for formulations requiring solubility in hydrophilic matrices .
  • Organic Solvents : Test ethanol or acetone for organic-phase reactions. Conduct solubility trials at varying temperatures (e.g., 25–60°C) to optimize dissolution .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its role in nanomaterial synthesis?

  • Methodological Answer :
  • Morphological Control : The (R)-enantiomer may preferentially adsorb onto specific crystal facets during Fe3_3O4_4 nanocrystal growth, promoting cubic morphologies via {100} facet stabilization. Compare with (S)-enantiomer or racemic mixtures to isolate stereochemical effects .
  • Kinetic Studies : Monitor reaction kinetics using TEM and XRD to correlate enantiomeric excess with nanocrystal shape and size distribution .

Q. What experimental strategies can resolve contradictions between theoretical predictions and observed biological activity of this compound derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Synthesize analogs with modified alkyl chains or hydroxyl group positions. Test antitubercular activity (e.g., MIC assays) to identify critical structural motifs .
  • Computational Modeling : Use DFT calculations to predict binding affinities against Mycobacterium tuberculosis targets. Validate with in vitro assays to reconcile discrepancies .

Q. How can researchers optimize reaction conditions for this compound in catalytic applications while minimizing side reactions?

  • Methodological Answer :
  • DoE (Design of Experiments) : Vary temperature (60–120°C), solvent polarity, and catalyst loading (e.g., Pt/C) to maximize diol conversion. Analyze products via GC-MS to identify side-reaction pathways .
  • In Situ Monitoring : Use FT-IR to track hydroxyl group reactivity and detect intermediate species during esterification or oxidation reactions .

Data Analysis & Contradiction Management

Q. How should researchers address inconsistencies in toxicity data for this compound across studies?

  • Methodological Answer :
  • Meta-Analysis : Aggregate data from OECD-compliant studies (e.g., Ames test, acute toxicity) and apply statistical tools (e.g., Cohen’s d) to assess effect sizes. Cross-reference with IARC/NTP classifications to resolve ambiguities .
  • Dose-Response Curves : Conduct in vivo assays (e.g., zebrafish models) at varying concentrations (0.1–10 mM) to clarify thresholds for cytotoxicity .

Q. What methodologies ensure reproducibility in synthesizing this compound-based polymers?

  • Methodological Answer :
  • Standardized Protocols : Document molar ratios, catalyst purity, and reaction times. Use Schlenk-line techniques to exclude moisture/oxygen in radical polymerization .
  • Interlab Validation : Share samples with collaborating labs for NMR and GPC cross-verification of molecular weight distributions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.